

A Technical Guide to the Physicochemical Properties of (+)-Coclaurine Hydrochloride

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Compound of Interest

Compound Name: (+)-Coclaurine hydrochloride

Cat. No.: B10829582

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Introduction

(+)-Coclaurine hydrochloride is the salt form of (+)-coclaurine, a naturally occurring benzytetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of bioactive molecules, (+)-coclaurine and its derivatives are of considerable interest in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of **(+)-Coclaurine hydrochloride**, offering essential data and methodologies for researchers engaged in its study and development. A thorough understanding of these properties is fundamental to predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility.

Core Physicochemical Properties

The following tables summarize the key physicochemical identifiers and properties for **(+)-Coclaurine hydrochloride** and its corresponding free base, (+)-Coclaurine. Quantitative data has been compiled from various sources to provide a comparative overview.

Table 1: General and Chemical Identifiers

Property	(+)-Coclaurine Hydrochloride	(+)-Coclaurine (Free Base)
IUPAC Name	(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride[1]	(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol[2]
Synonyms	(+)-(R)-Coclaurine HCl, d-Coclaurine HCl	(+)-(R)-Coclaurine, d-Coclaurine
CAS Number	19894-19-0[1]	2196-60-3[2]
Molecular Formula	C ₁₇ H ₂₀ ClNO ₃ [3]	C ₁₇ H ₁₉ NO ₃ [2]
Molecular Weight	321.80 g/mol [3]	285.34 g/mol [2]
Appearance	White to off-white solid powder[1][3]	White to off-white powder[4]

Table 2: Physicochemical Data

Property	(+)-Coclaurine Hydrochloride	(+)-Coclaurine (Free Base)
Melting Point	Data not readily available in cited literature.	220-221 °C[4]
Solubility	· Water: 5 mg/mL (ultrasonication recommended) [5] · DMSO: 50 mg/mL (ultrasonication recommended) [5]	· Water: Poorly soluble[2] · DMSO: 45 mg/mL[6] · Organic Solvents: Soluble in ethanol, methanol, acetone, chloroform, dichloromethane[2][4]
pKa	Data not readily available in cited literature. The presence of the basic nitrogen suggests the pKa will be in the physiological range, influencing ionization and solubility.	10.00 ± 0.15 (Predicted)[4]
UV-Vis (λmax)	Data not readily available in cited literature. Expected to be similar to the free base.	227 nm[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

- Preparation: Add an excess amount of **(+)-Coclaurine hydrochloride** to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is achieved.

- **Equilibration:** Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, allow the vials to stand, permitting the undissolved solid to settle. For complete separation of any suspended particles, centrifuge the samples at a high speed.
- **Sample Analysis:** Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in mg/mL or µg/mL.

Determination of Melting Point

The melting point provides an indication of purity and is a key physical characteristic.

- **Sample Preparation:** Finely powder a small amount of dry **(+)-Coclaurine hydrochloride**. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- **Apparatus Setup:** Place the capillary tube into the sample holder of a calibrated melting point apparatus.
- **Heating:** Heat the sample at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate observation.
- **Data Recording:** Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values.

- **Sample Preparation:** Accurately weigh a sample of **(+)-Coclaurine hydrochloride** and dissolve it in a known volume of deionized, carbonate-free water.
- **Titration Setup:** Place the solution in a temperature-controlled titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration. Add the titrant in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
- **Data Analysis:** Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** While specific chemical shift data for **(+)-Coclaurine hydrochloride** is not readily available in the cited literature, a ^1H NMR spectrum for its enantiomer, **(-)-Coclaurine hydrochloride**, has been reported as being consistent with the structure.[3] The spectrum is expected to show characteristic signals for the aromatic protons on the two benzene rings, a methoxy group singlet, and aliphatic protons of the tetrahydroisoquinoline core.
- **^{13}C NMR:** The spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, providing a fingerprint for structural confirmation.
- **^{35}Cl NMR:** Solid-state ^{35}Cl NMR can be a powerful tool for characterizing hydrochloride salts of pharmaceuticals, providing insights into the local environment of the chloride ion and helping to distinguish between different polymorphic forms.

Infrared (IR) Spectroscopy

An IR spectrum of **(+)-Coclaurine hydrochloride** would be expected to show characteristic absorption bands corresponding to its functional groups:

- O-H Stretch: A broad band in the region of 3550-3200 cm^{-1} for the phenolic hydroxyl groups.
- N-H Stretch: A medium band around 3300-3500 cm^{-1} for the secondary amine salt.
- C-H Stretch (Aromatic): Signals typically appear above 3000 cm^{-1} .[\[8\]](#)
- C-H Stretch (Aliphatic): Signals typically appear below 3000 cm^{-1} , in the 2950-2850 cm^{-1} range.[\[9\]](#)
- C=C Stretch (Aromatic): Bands in the 1600-1450 cm^{-1} region.[\[10\]](#)
- C-O Stretch: Strong bands for the ether and phenol groups in the 1250-1000 cm^{-1} region.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) data for **(+)-Coclaurine hydrochloride** is consistent with its structure, confirming the molecular weight.[\[11\]](#) Under typical electrospray ionization (ESI) conditions in positive mode, the expected parent ion would correspond to the free base $[\text{M}+\text{H}]^+$ at m/z 286.34.

Biological Activity and Signaling Pathways

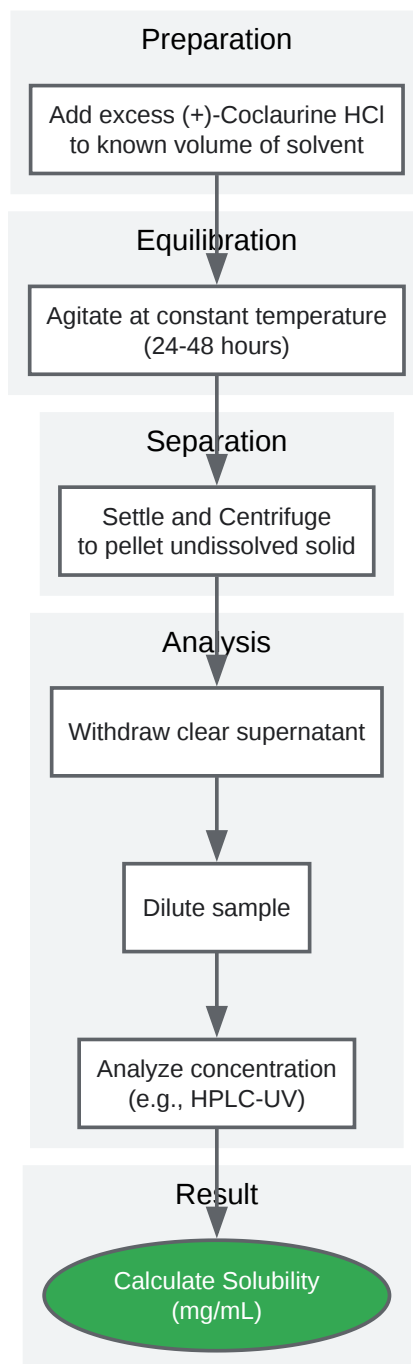
(+)-Coclaurine has been reported to exhibit several biological activities, including anti-aging effects and the ability to inhibit postsynaptic dopamine receptors.[\[1\]](#)[\[5\]](#) More specifically, it has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs).

Recent research has elucidated its role in sensitizing non-small cell lung cancer (NSCLC) cells to cisplatin. Coclaurine achieves this by downregulating the EFHD2-related NOX4-ABCC1 signaling pathway. It disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which reduces EFHD2 transcription.

Mandatory Visualizations

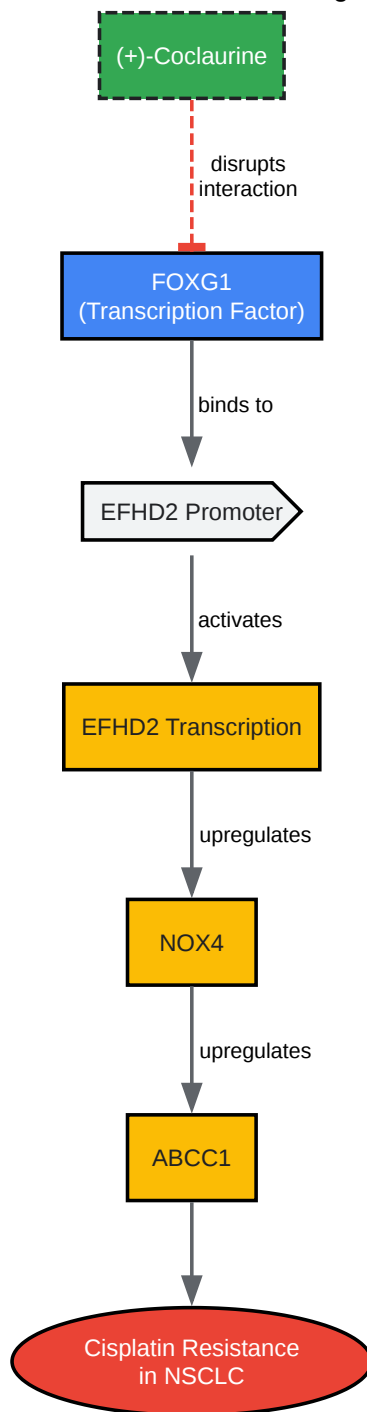
The following diagrams illustrate key relationships and workflows relevant to the study of **(+)-Coclaurine hydrochloride**.

Workflow for Solubility Determination

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Caption: Experimental workflow for the shake-flask solubility determination method.

Coclaurine's Inhibition of the EFHD2 Signaling Pathway

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Caption: Signaling pathway showing (+)-Coclaurine's inhibitory effect.

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